molecular formula C12H16N4O3 B2623963 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946252-93-3

5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2623963
CAS No.: 946252-93-3
M. Wt: 264.285
InChI Key: XAHKVSWMYKTJDK-UHFFFAOYSA-N
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Description

5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrido[2,3-d]pyrimidine core with various functional groups, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base, such as sodium methoxide (MeONa), in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization, leading to the formation of the pyrido[2,3-d]pyrimidine core .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at the functional groups present in the compound, such as the methoxyethyl group or the amino group. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.

    Medicine: It has potential therapeutic applications as a tyrosine kinase inhibitor and a cyclin-dependent kinase (CDK4) inhibitor.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as tyrosine kinases and cyclin-dependent kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that regulate cell proliferation and survival, leading to its antiproliferative effects .

Comparison with Similar Compounds

Similar compounds in the pyrido[2,3-d]pyrimidine family include:

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.

    Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties.

Compared to these compounds, 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups, which contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

5-(2-methoxyethylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-15-10-9(11(17)16(2)12(15)18)8(4-5-14-10)13-6-7-19-3/h4-5H,6-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHKVSWMYKTJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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